2-Acetylphenanthrene

Description

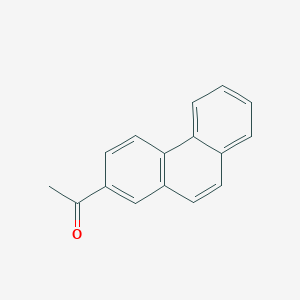

Structure

3D Structure

Properties

IUPAC Name |

1-phenanthren-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-11(17)13-8-9-16-14(10-13)7-6-12-4-2-3-5-15(12)16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWILMKDSVMROHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208282 | |

| Record name | Methyl 2-phenanthryl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5960-69-0 | |

| Record name | 2-Acetylphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5960-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-phenanthryl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005960690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5960-69-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-phenanthryl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-phenanthryl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 2-Acetylphenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Acetylphenanthrene. It also explores its role as a precursor in the development of pharmacologically active compounds, offering insights into the biological pathways targeted by its derivatives.

Chemical and Structural Properties

This compound is a polycyclic aromatic ketone. Its core structure consists of a phenanthrene ring system substituted with an acetyl group at the 2-position. This substitution pattern influences its chemical reactivity and physical properties.

Table 1: Core Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Physical Form | Solid (Yellow to Dark Yellow) | |

| Melting Point | 144-145 °C | [1] |

| Boiling Point | 175-178 °C at 1.5 Torr | N/A |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | N/A |

| Density (Predicted) | 1.164 ± 0.06 g/cm³ | N/A |

| Storage Temperature | Room Temperature, sealed in dry conditions | N/A |

Table 2: Structural and Identification Data for this compound

| Identifier | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₂O | [2][3] |

| Molecular Weight | 220.27 g/mol | [2][3] |

| CAS Number | 5960-69-0 | [2][3] |

| EC Number | 227-730-4 | [3] |

| PubChem Substance ID | 24890602 | [3] |

| InChI | 1S/C16H12O/c1-11(17)13-8-9-16-14(10-13)7-6-12-4-2-3-5-15(12)16/h2-10H,1H3 | |

| InChI Key | CWILMKDSVMROHT-UHFFFAOYSA-N | |

| SMILES | CC(=O)c1ccc2c(ccc3ccccc23)c1 |

Spectroscopic Profile (Predicted)

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks and Interpretation |

| IR Spectrum | - ~3100-3000 cm⁻¹ : Aromatic C-H stretching vibrations. - ~1685 cm⁻¹ : Strong absorption from the C=O (carbonyl) stretching of the aryl ketone. - ~1600-1450 cm⁻¹ : C=C stretching vibrations within the aromatic phenanthrene rings. - ~1360 cm⁻¹ : C-H bending of the methyl group. |

| ¹H NMR Spectrum | - ~2.7 ppm (s, 3H) : A singlet corresponding to the three protons of the acetyl (CH₃) group. - ~7.6-8.9 ppm (m, 9H) : A complex multiplet region for the nine aromatic protons on the phenanthrene ring system. |

| ¹³C NMR Spectrum | - ~198 ppm : Quaternary carbon of the carbonyl (C=O) group. - ~122-135 ppm : Multiple signals corresponding to the carbons of the phenanthrene aromatic rings. - ~27 ppm : Carbon of the methyl (CH₃) group. |

| Mass Spectrum (EI) | - m/z 220 : Molecular ion peak [M]⁺. - m/z 205 : Fragment corresponding to the loss of a methyl group [M-CH₃]⁺. - m/z 177 : Prominent fragment resulting from the loss of the acetyl group [M-COCH₃]⁺, which is a stable acylium ion.[4] |

Experimental Protocols: Synthesis

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of phenanthrene. This electrophilic aromatic substitution reaction can yield a mixture of isomers, and reaction conditions must be carefully controlled to favor substitution at the 2-position. The 2- and 3-isomers are generally the thermodynamically controlled products.

Detailed Methodology: Friedel-Crafts Acylation of Phenanthrene

This protocol outlines a general procedure that can be optimized to synthesize this compound.

1. Reagent and Equipment Preparation:

-

Reagents: Phenanthrene, Acetyl Chloride (CH₃COCl), Aluminum Chloride (AlCl₃, anhydrous), Dichloromethane (CH₂Cl₂, anhydrous), Hydrochloric Acid (HCl, concentrated), Ice, Sodium Bicarbonate (NaHCO₃, saturated solution), Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄).

-

Equipment: Round-bottom flask, dropping funnel, magnetic stirrer, reflux condenser, ice bath, separatory funnel, rotary evaporator, column chromatography setup.

-

Safety: The reaction must be conducted in a fume hood under an inert atmosphere (e.g., nitrogen or argon) as AlCl₃ is highly moisture-sensitive and the reaction can release HCl gas.

2. Reaction Procedure:

-

Suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes to form the acylium ion complex.

-

In a separate flask, dissolve phenanthrene (1.0 equivalent) in anhydrous dichloromethane.

-

Add the phenanthrene solution dropwise to the cold, stirred acylium ion complex.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

3. Workup and Purification:

-

Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a small amount of concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product will be a mixture of isomers. Purify the crude solid using column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to isolate the this compound isomer.

Role in Drug Development and Biological Pathways of Derivatives

While this compound itself is not known for direct biological activity, it serves as a valuable scaffold and starting material in medicinal chemistry. Its derivatives have shown significant potential, particularly in the development of novel anti-infective agents.

Precursor to Anti-Staphylococcal Agents

This compound is a key precursor for the synthesis of certain celecoxib derivatives.[5] Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID), but its derivatives have been found to possess potent antibacterial properties, especially against resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[5][6]

Targeted Signaling Pathways of Derivatives

Research into the antibacterial mechanism of celecoxib and its derivatives against S. aureus has identified key molecular targets and signaling pathways.

-

Inhibition of YidC2 Translocase: A celecoxib derivative was found to target the membrane protein translocase YidC2 in S. aureus.[5] YidC2 is crucial for the insertion and proper folding of proteins into the bacterial membrane.[7] By inhibiting YidC2, the derivative disrupts the membrane translocation of essential proteins like ATP synthase subunit c, leading to reduced ATP production and ultimately, bacterial cell death.[5]

-

Modulation of SIRT1 Signaling in Macrophages: In the context of an infection, celecoxib can sensitize S. aureus to antibiotics by modulating pathways within host immune cells (macrophages). Celecoxib activates Sirtuin 1 (SIRT1), a master regulator of oxidative stress and inflammation.[8][9][10] This activation inhibits the pro-inflammatory TLR2-JNK-NF-κB signaling pathway, reducing inflammatory cytokines and enhancing the macrophage's ability to clear the bacterial infection.[8][10][11]

References

- 1. 2-乙酰基菲 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 2-乙酰基菲 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. A Celecoxib Derivative Eradicates Antibiotic-Resistant Staphylococcus aureus and Biofilms by Targeting YidC2 Translocase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 7. uniprot.org [uniprot.org]

- 8. Celecoxib sensitizes Staphylococcus aureus to antibiotics in macrophages by modulating SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Celecoxib Sensitizes Staphylococcus aureus to Antibiotics in Macrophages by Modulating SIRT1 | PLOS One [journals.plos.org]

- 10. Celecoxib Sensitizes Staphylococcus aureus to Antibiotics in Macrophages by Modulating SIRT1 | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Acetylphenanthrene from Phenanthrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-acetylphenanthrene from phenanthrene, primarily through the Friedel-Crafts acylation reaction. The document details the underlying chemical principles, reaction conditions, and experimental protocols. A key focus is placed on the regioselectivity of the reaction and the factors influencing the product distribution. Quantitative data is presented in tabular format for easy comparison, and key processes are visualized through diagrams generated using Graphviz. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

Introduction

Phenanthrene and its derivatives are important structural motifs in many biologically active compounds and advanced materials. The introduction of an acetyl group at the 2-position of the phenanthrene nucleus is a critical step in the synthesis of various target molecules. The most common method for this transformation is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. However, the acylation of phenanthrene is often complicated by the formation of a mixture of positional isomers, making the selective synthesis of this compound a significant challenge.[1][2] This guide will delve into the nuances of this reaction, providing the necessary information to optimize the synthesis for the desired product.

The Friedel-Crafts Acylation of Phenanthrene

The Friedel-Crafts acylation of phenanthrene involves the reaction of phenanthrene with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion (CH₃CO⁺), which then attacks the electron-rich phenanthrene ring.[3]

Mechanism of Reaction

The mechanism of the Friedel-Crafts acylation of phenanthrene can be summarized in the following steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acetylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion.[3]

-

Electrophilic Attack: The acylium ion attacks one of the carbon atoms of the phenanthrene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the phenanthrene ring and yielding the acetylphenanthrene product.[4]

Regioselectivity: Kinetic vs. Thermodynamic Control

The phenanthrene molecule has five non-equivalent positions for electrophilic attack (C1, C2, C3, C4, and C9). Consequently, the Friedel-Crafts acylation of phenanthrene typically yields a mixture of 1-, 2-, 3-, 4-, and 9-acetylphenanthrene isomers.[1][2] The distribution of these isomers is highly dependent on the reaction conditions and is governed by a delicate interplay between kinetic and thermodynamic control.[5]

-

Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control, and the major product is the one that is formed the fastest. In the case of phenanthrene acylation, the 9- and 1-isomers are often the kinetically favored products.

-

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction is under thermodynamic control. This allows for the reversible acylation and deacylation, leading to the formation of the most stable isomer. The 2- and 3-acetylphenanthrene isomers are generally the most thermodynamically stable.[6]

Data Presentation: Influence of Solvent on Isomer Distribution

The choice of solvent has a profound impact on the regioselectivity of the Friedel-Crafts acylation of phenanthrene. The following table summarizes the product distribution of acetylphenanthrene isomers in various solvents.

| Solvent | 1-acetylphenanthrene (%) | This compound (%) | 3-acetylphenanthrene (%) | 4-acetylphenanthrene (%) | 9-acetylphenanthrene (%) |

| Ethylene Dichloride | 2 | 4 | - | - | 54 |

| Nitrobenzene | - | 27 | 65 | - | - |

| Nitromethane | - | 27 | 64 | - | - |

| Benzene | - | - | 47 | - | - |

| Carbon Disulfide | - | - | 39-50 | 8 | - |

| Chloroform | 18 | - | 37 | 0.5 | 37 |

Data compiled from multiple sources.[2][7] Note: Dashes indicate that the yield for that specific isomer was not reported in the cited sources under those conditions.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound. It is important to note that these are generalized procedures and may require optimization to achieve the desired yield and purity.

General Procedure for Friedel-Crafts Acylation of Phenanthrene

This protocol is adapted from established methods for Friedel-Crafts acylation.[1][4]

Materials:

-

Phenanthrene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., nitrobenzene for favoring the 2- and 3-isomers)

-

Dichloromethane (for extraction)

-

Concentrated hydrochloric acid

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography or crystallization

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, dissolve phenanthrene in the chosen anhydrous solvent (e.g., nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Catalyst: Carefully add anhydrous aluminum chloride to the stirred solution.

-

Addition of Acylating Agent: Add acetyl chloride dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at the desired temperature (e.g., room temperature or reflux) for the specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For the synthesis of the thermodynamically more stable this compound, longer reaction times and/or higher temperatures may be required.

-

Workup: Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane.

-

Washing: Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification of this compound

The crude product from the Friedel-Crafts acylation will be a mixture of isomers. The separation of this compound from this mixture is a critical step.

Purification by Column Chromatography:

-

Stationary Phase: Silica gel is a commonly used stationary phase.

-

Eluent: A non-polar solvent system, such as a mixture of hexane and ethyl acetate in a low polarity ratio (e.g., 95:5), is typically used. The polarity of the eluent can be gradually increased to elute the different isomers. The separation of positional isomers can be challenging due to their similar polarities, so a long column and a slow elution rate may be necessary.

Purification by Crystallization:

-

Fractional crystallization can be an effective method if there are significant differences in the solubility of the isomers in a particular solvent. This method often requires multiple recrystallization steps to achieve high purity.

Visualizations

Reaction Pathway for Friedel-Crafts Acylation of Phenanthrene

Caption: Reaction pathway for the Friedel-Crafts acylation of phenanthrene.

Experimental Workflow for the Synthesis of this compound

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from phenanthrene via Friedel-Crafts acylation is a well-established but nuanced process. The key to obtaining a high yield of the desired 2-isomer lies in the careful control of reaction conditions to favor thermodynamic equilibrium. By selecting the appropriate solvent, temperature, and reaction time, researchers can significantly influence the product distribution. Subsequent purification through chromatographic or crystallization techniques is essential to isolate the pure this compound from the isomeric mixture. This guide provides the foundational knowledge and practical protocols to aid scientists and professionals in successfully navigating this important synthetic transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 2-Acetylphenanthrene (CAS 5960-69-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Acetylphenanthrene, a polycyclic aromatic ketone. It details its physicochemical properties, spectroscopic profile, synthesis protocols, and currently understood biological activities. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug discovery.

Physicochemical and Spectroscopic Data

This compound is a solid, yellow to dark yellow compound.[1] Its core physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5960-69-0 | [2][3][4][5] |

| Molecular Formula | C₁₆H₁₂O | [2][3][4][5] |

| Molecular Weight | 220.27 g/mol | [3][4][5] |

| Melting Point | 144-145 °C | [4] |

| Boiling Point | 175-178 °C at 1.5 Torr | [1] |

| Appearance | Solid | [4] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [1] |

| InChI | 1S/C16H12O/c1-11(17)13-8-9-16-14(10-13)7-6-12-4-2-3-5-15(12)16/h2-10H,1H3 | [4][5] |

| SMILES | CC(=O)c1ccc2c(ccc3ccccc23)c1 | [4][5] |

Spectroscopic Profile

The structural characterization of this compound is confirmed through various spectroscopic methods. The key spectral features are outlined below.

Table 2: Spectroscopic Data Summary for this compound

| Spectroscopy | Key Peaks / Features |

| ¹H NMR | Aromatic protons (multiplets, δ 7.5-9.0 ppm), Acetyl protons (singlet, ~δ 2.8 ppm) |

| ¹³C NMR | Carbonyl carbon (~δ 198 ppm), Aromatic carbons (δ 123-135 ppm), Methyl carbon (~δ 27 ppm) |

| Infrared (IR) | ~1680 cm⁻¹ (C=O stretch, aromatic ketone), ~3050 cm⁻¹ (C-H stretch, aromatic), ~1600, 1450 cm⁻¹ (C=C stretch, aromatic ring) |

| Mass Spec (MS) | Molecular Ion (M⁺) at m/z 220. Fragment at m/z 205 ([M-CH₃]⁺), Fragment at m/z 177 ([M-CH₃CO]⁺) |

Note: Predicted and typical values are provided. Experimental values may vary based on solvent and instrumentation.

Synthesis of this compound

The most common method for synthesizing this compound is the Friedel-Crafts acylation of phenanthrene. This electrophilic aromatic substitution reaction typically yields a mixture of positional isomers, with the product distribution being highly sensitive to reaction conditions such as solvent, temperature, and catalyst.[6][7] To favor the formation of the 2- and 3-isomers, which are thermodynamically more stable, specific conditions are required.[7]

Experimental Protocol: Friedel-Crafts Acylation of Phenanthrene

This protocol outlines a general procedure for the synthesis of acetylphenanthrene isomers, which can be optimized to favor the 2-acetyl derivative.

Materials:

-

Phenanthrene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., nitrobenzene, dichloromethane)

-

Ice-cold water

-

Dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., dichloromethane)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride (1.1 to 2.5 equivalents) in an anhydrous solvent like nitrobenzene.

-

Addition of Reagents: Dissolve phenanthrene (1 equivalent) in the same anhydrous solvent and add it to the stirred AlCl₃ suspension. Cool the mixture in an ice bath.

-

Acylation: Slowly add acetyl chloride (1 to 1.5 equivalents) to the cooled reaction mixture. Once the addition is complete, allow the mixture to stir at room temperature or gently reflux for 1-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of ice-cold water, followed by dilute hydrochloric acid.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine all organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product, a mixture of isomers, can be purified by column chromatography or recrystallization to isolate this compound.

Biological and Pharmacological Activity

While the broader class of phenanthrenes has been extensively studied for various biological activities, specific data on this compound is limited. Phenanthrene derivatives are known to exhibit a range of effects, including cytotoxic, antimicrobial, anti-inflammatory, and antiplatelet aggregation activities.

-

Anticancer Potential: Many phenanthrene derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[8][9][10] Their planar structure allows them to intercalate with DNA, potentially inhibiting enzymes involved in DNA synthesis and replication.[9] Studies on phenanthrene-linked compounds have shown promising results against human colon and breast cancer cells, often inducing apoptosis and cell cycle arrest.[10]

-

Antimicrobial Activity: Certain synthetic derivatives of acetylphenanthrene have been evaluated for their antibacterial effects. For instance, novel analogues of N-piperazinyl fluoroquinolones incorporating a 2-oxo-2-(phenanthrene-2-yl) ethyl moiety have been synthesized and tested against various Gram-positive and Gram-negative bacteria.[6]

-

Anti-inflammatory Effects: Phenanthrenes isolated from natural sources have shown anti-inflammatory properties by inhibiting nitric oxide (NO) production in activated macrophages.[1] The mechanism often involves the inhibition of key signaling pathways like MAPKs and NF-κB.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

To evaluate the potential anticancer activity of this compound, a standard MTT assay can be employed. This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in the complete medium. Remove the old medium from the wells and treat the cells with various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be determined by plotting a dose-response curve.

Conclusion

This compound (CAS 5960-69-0) is a well-characterized polycyclic aromatic ketone with defined physicochemical properties. Its synthesis is readily achievable through Friedel-Crafts acylation, although control of regioselectivity is a key consideration. While direct biological studies on this specific molecule are not abundant in current literature, the broader family of phenanthrenes demonstrates significant potential in medicinal chemistry, particularly as scaffolds for anticancer, antimicrobial, and anti-inflammatory agents. The protocols provided herein offer a starting point for the synthesis and biological evaluation of this compound, encouraging further investigation into its therapeutic potential.

References

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. This compound [webbook.nist.gov]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. www1.udel.edu [www1.udel.edu]

- 5. This compound 98 5960-69-0 [sigmaaldrich.com]

- 6. web.pdx.edu [web.pdx.edu]

- 7. Phenanthrene, 2-ethyl- [webbook.nist.gov]

- 8. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NIST Chemistry WebBook [webbook.nist.gov]

- 10. Synthesis and biological evaluation of phenanthrenes as cytotoxic agents with pharmacophore modeling and ChemGPS-NP prediction as topo II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Acetylphenanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Acetylphenanthrene (CAS No. 5960-69-0), a polycyclic aromatic ketone. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the available spectral data in a clear, tabulated format.

Chemical Structure and Properties

This compound possesses the following chemical structure:

Molecular Formula: C₁₆H₁₂O Molecular Weight: 220.27 g/mol Appearance: Solid Melting Point: 144-145 °C

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available, and assigned experimental NMR spectrum for this compound is not readily accessible in common databases, the expected chemical shifts can be predicted based on the known ranges for similar aromatic ketones.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (C₁-H, C₃-H to C₁₀-H) | 7.5 - 9.0 | Multiplets |

| Methyl Protons (-COCH₃) | 2.5 - 2.8 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 195 - 205 |

| Aromatic Carbons (C₁ - C₁₀, C₄a, C₄b, C₈a, C₁₀a) | 120 - 140 |

| Methyl Carbon (-COCH₃) | 25 - 30 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The gas-phase IR spectrum is available from the NIST WebBook.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2925 | Weak | Methyl C-H Stretch |

| ~1680 | Strong | C=O Stretch (Aryl Ketone) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C Ring Stretching |

| ~890, ~820, ~740 | Strong | Aromatic C-H Bending (Out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 220 | High | [M]⁺ (Molecular Ion) |

| 205 | High | [M - CH₃]⁺ |

| 177 | Medium | [M - COCH₃]⁺ or [C₁₄H₉]⁺ |

| 151 | Medium | [C₁₂H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Solvent: CDCl₃ with tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Solvent: CDCl₃ with the solvent peak used as an internal reference (δ 77.16 ppm).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet-forming die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction:

-

Direct insertion probe or gas chromatography (GC) inlet.

Ionization Method:

-

Electron Ionization (EI): A standard method for volatile and semi-volatile organic compounds.

-

Electron Energy: Typically 70 eV.

Mass Analyzer:

-

Quadrupole, Time-of-Flight (TOF), or Magnetic Sector analyzer.

Data Acquisition:

-

Mass Range: Scan a mass-to-charge (m/z) range appropriate for the compound, for example, m/z 40-300.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for obtaining and analyzing spectroscopic data of this compound.

The Solubility Profile of 2-Acetylphenanthrene in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-acetylphenanthrene, a ketone derivative of the polycyclic aromatic hydrocarbon phenanthrene. Due to a lack of readily available quantitative experimental data in scientific literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for determining solubility, and an introduction to thermodynamic models that can be employed for solubility prediction.

Understanding this compound

This compound is a solid organic compound with the molecular formula C₁₆H₁₂O and a molecular weight of 220.27 g/mol .[1][2][3][4] It has a melting point of 144-145 °C.[1][2][5] Its chemical structure consists of a phenanthrene backbone with an acetyl group substitution. This structure imparts a significant degree of non-polarity to the molecule, which is a key determinant of its solubility characteristics.

Solubility Data

A thorough review of available scientific databases and literature reveals a notable absence of specific quantitative solubility data (e.g., in g/100mL or mol/L) for this compound in a range of common organic solvents. However, qualitative descriptions of its solubility are available.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Chloroform | Slightly Soluble |

| Ethyl Acetate | Slightly Soluble |

Source: ChemicalBook[5]

It is important to note that the solubility of a related, non-polar compound, phenanthrene, is approximately 20 mg/ml in ethanol and 30 mg/ml in DMSO and dimethylformamide (DMF).[6] While not directly transferable, this information suggests that this compound is likely to exhibit solubility in polar aprotic and some polar protic organic solvents, though extensive experimental verification is required.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers seeking to establish precise solubility data for this compound, the isothermal shake-flask method is a widely accepted and robust technique.[7]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Stoppered glass flasks

-

Constant temperature water bath or incubator with shaking capabilities

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of stoppered glass flasks, each containing a known volume of the chosen organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Place the flasks in a constant temperature shaker bath. The system should be agitated for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The temperature must be carefully controlled and monitored throughout this period.

-

Phase Separation: After equilibration, allow the flasks to rest in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to permit the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the solution through a chemically resistant syringe filter into a pre-weighed volumetric flask. This step is critical to remove all particulate matter.

-

Quantification:

-

Gravimetric Method: The solvent in the volumetric flask can be evaporated under controlled conditions, and the mass of the remaining this compound can be determined.

-

Spectroscopic/Chromatographic Method: Dilute the filtered solution to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of this compound using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.

-

-

Data Analysis: Calculate the solubility in the desired units (e.g., mg/mL, mol/L). The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Thermodynamic Modeling for Solubility Prediction

In the absence of extensive experimental data, thermodynamic models can provide valuable estimates of solubility. The Universal Quasichemical Functional-group Activity Coefficients (UNIFAC) model is a group-contribution method that can be used to predict activity coefficients, which are essential for calculating solid-liquid equilibria (solubility).[8][9][10]

The fundamental equation for solid-liquid equilibrium is:

ln(x) = -ΔH_fus/R * (1/T - 1/T_m) - ln(γ)

where:

-

x is the mole fraction solubility

-

ΔH_fus is the enthalpy of fusion

-

R is the ideal gas constant

-

T is the absolute temperature

-

T_m is the melting point temperature

-

γ is the activity coefficient of the solute in the solvent

The UNIFAC model calculates the activity coefficient (γ) based on the molecular structures of the solute (this compound) and the solvent. The model breaks down the molecules into functional groups and considers the interactions between these groups. While powerful, the accuracy of UNIFAC predictions can vary, and they are often best used for initial screening of solvents or as a guide for experimental design.[9][10] More advanced variations, such as the modified UNIFAC (Dortmund) model, may offer improved accuracy.[10]

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely published, this guide provides the necessary tools for researchers to address this knowledge gap. The qualitative information suggests solubility in solvents like chloroform and ethyl acetate. For precise measurements, a detailed protocol for the shake-flask method has been provided. Furthermore, the introduction of thermodynamic models like UNIFAC offers a predictive route for estimating solubility, which can be particularly useful in the early stages of research and development when selecting appropriate solvent systems. The combination of targeted experimentation and theoretical modeling will enable a comprehensive understanding of the solubility behavior of this compound.

References

- 1. This compound 98 5960-69-0 [sigmaaldrich.com]

- 2. 2-アセチルフェナントレン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 2-アセチルフェナントレン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS#: 5960-69-0 [amp.chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Use of the UNIFAC model in the calculation of physicochemical properties of ecotoxicants for technological and ecoanalytical purposes | Vladimir G. Povarov | Journal of Mining Institute [pmi.spmi.ru]

- 9. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Synthetic Versatility of 2-Acetylphenanthrene: A Gateway to Novel Organic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylphenanthrene, a polycyclic aromatic ketone, serves as a versatile and valuable building block in modern organic synthesis. Its unique structural framework, combining a reactive acetyl group with the extended aromatic system of phenanthrene, provides a fertile ground for the construction of a diverse array of complex organic molecules. This technical guide explores the core applications of this compound, detailing key synthetic transformations and the biological significance of the resulting derivatives, with a particular focus on their potential in medicinal chemistry.

Key Synthetic Transformations of this compound

The acetyl moiety of this compound is the primary locus of its reactivity, enabling a range of classical and contemporary organic reactions. This section outlines three pivotal transformations: the Willgerodt-Kindler reaction, the Beckmann rearrangement, and the Claisen-Schmidt condensation.

Willgerodt-Kindler Reaction: Accessing Phenanthrene-2-acetic Acid and its Amide Derivatives

The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones into the corresponding amides and carboxylic acids, effectively migrating the carbonyl group to the terminal position of the alkyl chain. When applied to this compound, this reaction yields 2-phenanthrylthioacetamides, which can be subsequently hydrolyzed to produce 2-phenanthreneacetic acid. These products are valuable intermediates in the synthesis of anti-inflammatory drugs and other biologically active molecules.

Reaction Scheme: Willgerodt-Kindler Reaction

Figure 1: Willgerodt-Kindler reaction of this compound.

Experimental Protocol: Generalized Willgerodt-Kindler Reaction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of this compound (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq) is prepared.

-

Reaction Execution: The mixture is heated to reflux (approximately 120-140 °C) with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation of Thioamide: After cooling to room temperature, the reaction mixture is poured into a beaker containing a dilute solution of hydrochloric acid. The precipitated solid is collected by vacuum filtration, washed with water, and dried to afford the crude 2-(phenanthren-2-yl)thioacetomorpholide. The crude product can be purified by recrystallization from ethanol.

-

Hydrolysis to Carboxylic Acid: The purified thioamide is suspended in a mixture of ethanol and a 10% aqueous sodium hydroxide solution. The mixture is heated to reflux for 6-12 hours until the hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. The aqueous solution is acidified with concentrated hydrochloric acid to precipitate the 2-phenanthreneacetic acid. The solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure carboxylic acid.

| Reactant | Product | Reagents | Yield (%) | Reference(s) |

| p-Methylacetophenone | p-Methylphenylacetic acid thiomorpholide | Sulfur, Morpholine, Quinoline | 86-95 | [1] |

| Acetophenone | Phenylacetamide | (NH₄)₂Sₓ, Pyridine | 60-70 | [2] |

| Acenaphthone | Acenaphthylthiomorpholide | Sulfur, Morpholine, DMF | 44-72 | [3] |

Table 1: Representative Yields for the Willgerodt-Kindler Reaction of Aryl Ketones.

Beckmann Rearrangement: Synthesis of N-(Phenanthren-2-yl)acetamide

The Beckmann rearrangement provides a route to convert ketoximes into their corresponding amides. The oxime of this compound, upon treatment with an acid catalyst, rearranges to form N-(phenanthren-2-yl)acetamide. This transformation is significant as it introduces a nitrogen-containing functional group, a common feature in many pharmaceuticals and biologically active compounds. The stereochemistry of the oxime determines which group migrates; for ketoximes of this type, the aryl group (phenanthrenyl) typically migrates.

Reaction Scheme: Beckmann Rearrangement

References

An In-Depth Technical Guide to the Friedel-Crafts Acylation of Phenanthrene for the Synthesis of 2-Acetylphenanthrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts acylation of phenanthrene is a foundational electrophilic aromatic substitution reaction critical for the synthesis of various acetylphenanthrene isomers, which serve as key intermediates in the development of pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the synthesis of 2-acetylphenanthrene, a thermodynamically favored isomer. It delves into the reaction mechanism, the critical interplay of kinetic and thermodynamic control, and the influence of reaction parameters on regioselectivity. Detailed experimental protocols for the synthesis and purification of this compound are presented, supported by tabulated quantitative data and visual diagrams to facilitate understanding and practical application in a research and development setting.

Introduction

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), possesses multiple non-equivalent positions for electrophilic substitution, leading to a mixture of isomeric products in reactions such as Friedel-Crafts acylation. The resulting acetylphenanthrenes, particularly this compound, are valuable precursors for the synthesis of complex molecules with potential biological activity. The regioselectivity of the Friedel-Crafts acylation of phenanthrene is highly sensitive to reaction conditions, including the choice of solvent, catalyst, temperature, and reaction time.[1][2] A thorough understanding of these factors is paramount for selectively synthesizing the desired isomer. This guide focuses on the synthesis of this compound, a thermodynamically stable product, and provides the necessary technical details for its successful preparation and isolation.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation of phenanthrene proceeds via an electrophilic aromatic substitution mechanism. The reaction is initiated by the formation of a highly electrophilic acylium ion from an acylating agent, typically acetyl chloride, and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4] This acylium ion then attacks the electron-rich phenanthrene ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base regenerates the aromaticity of the ring, yielding the acetylphenanthrene product.

The phenanthrene nucleus has five possible sites for mono-acetylation: C1, C2, C3, C4, and C9.[2] The distribution of the resulting isomers is governed by a delicate balance between kinetic and thermodynamic control.[1][5][6]

-

Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control, favoring the formation of the product that is formed the fastest. In the case of phenanthrene acetylation, the 9-acetylphenanthrene isomer is the kinetically favored product due to the higher electron density at the C9 position, leading to a lower activation energy for the formation of the corresponding sigma complex.[1][5]

-

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction is under thermodynamic control, allowing for the reversible formation and isomerization of the products to yield the most stable isomer.[1][2] The 2- and 3-acetylphenanthrene isomers are the most thermodynamically stable products.[1][6] This stability is attributed to factors such as steric hindrance and resonance stabilization within the phenanthrene ring system.

The choice of solvent plays a crucial role in determining the regioselectivity of the reaction. Non-polar solvents, such as ethylene dichloride, tend to favor the formation of the kinetically controlled 9-isomer.[7] In contrast, polar solvents like nitrobenzene and nitromethane promote the formation of the thermodynamically favored 2- and 3-isomers.[7] This is because polar solvents can better solvate the charged intermediates and facilitate the equilibrium process required for the formation of the more stable products.

References

The Discovery and History of 2-Acetylphenanthrene: A Technical Guide

Introduction

2-Acetylphenanthrene, a ketone derivative of the polycyclic aromatic hydrocarbon phenanthrene, holds a significant place in the historical context of synthetic organic chemistry. Its story is not one of a singular discovery but rather an outcome of the broader exploration of electrophilic substitution reactions on complex aromatic systems. This technical guide provides an in-depth look at the synthesis, characterization, and historical context of this compound, tailored for researchers, scientists, and professionals in drug development.

The primary route to this compound is the Friedel-Crafts acylation of phenanthrene. This classic reaction, while fundamental, presents a fascinating case of regioselectivity, yielding a mixture of isomers. The distribution of these isomers is highly sensitive to reaction conditions, a factor that has been a subject of study for nearly a century. This guide will delve into the nuances of this synthesis, present available quantitative data, and provide detailed experimental protocols based on historical and modern literature.

Historical Context and Discovery

The definitive first synthesis and isolation of this compound is embedded in the early 20th-century investigations into the reactivity of phenanthrene. While a single "discoverer" is not explicitly named in the literature, the work of Erich Mosettig and Jacob van de Kamp in the early 1930s was pivotal. In a 1933 publication, they detailed the separation of 2- and 3-acetylphenanthrenes from the mixture obtained via the Friedel-Crafts acetylation of phenanthrene. Their work also corrected the misidentification of the 9-acetyl isomer by previous researchers, showcasing the complexity of characterizing products from reactions on polycyclic aromatic hydrocarbons. This research established a clearer understanding of the substitution patterns in the phenanthrene nucleus and laid the groundwork for future synthetic endeavors.

Synthesis of this compound

The most common and historically significant method for synthesizing this compound is the Friedel-Crafts acylation of phenanthrene. This reaction involves the treatment of phenanthrene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

The reaction proceeds via electrophilic aromatic substitution, where the acylium ion (CH₃CO⁺) attacks the electron-rich phenanthrene ring. However, due to the multiple non-equivalent positions on the phenanthrene molecule, the reaction yields a mixture of monoacetylated isomers, including the 1-, 2-, 3-, 4-, and 9-acetylphenanthrenes.[1][2] The distribution of these isomers is a classic example of kinetic versus thermodynamic control and is profoundly influenced by the choice of solvent.[2]

Isomer Distribution in Friedel-Crafts Acetylation

The regioselectivity of the Friedel-Crafts acetylation of phenanthrene is highly dependent on the reaction solvent. The following table summarizes the product distribution in various solvents, as determined by gas chromatography.[1][2]

| Solvent | 1-acetylphenanthrene (%) | This compound (%) | 3-acetylphenanthrene (%) | 4-acetylphenanthrene (%) | 9-acetylphenanthrene (%) |

| Ethylene Dichloride | 2 | 4 | - | - | 54 |

| Nitrobenzene | - | 27 | 65 | - | - |

| Nitromethane | - | 27 | 64 | - | - |

| Benzene | - | - | 47 | - | - |

| Carbon Disulphide | - | - | 39-50 | 8 | - |

| Chloroform | 18 | - | 37 | 0.5 | 37 |

Note: Dashes indicate that the yield for that specific isomer was not reported in the cited sources for that solvent.

This data highlights that solvents like nitrobenzene and nitromethane favor the formation of the thermodynamically more stable 3- and 2-isomers, while less polar solvents like ethylene dichloride lead to the kinetically favored 9-isomer.[1]

Experimental Protocols

General Protocol for Friedel-Crafts Acetylation of Phenanthrene

This protocol is a generalized procedure based on established methods for the Friedel-Crafts acylation of aromatic compounds.

Materials:

-

Phenanthrene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O)

-

Anhydrous Solvent (e.g., Nitrobenzene, Carbon Disulphide, Dichloroethane)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

In a separate flask, dissolve phenanthrene (1 equivalent) in the same anhydrous solvent.

-

Slowly add the phenanthrene solution to the cooled AlCl₃ suspension with vigorous stirring.

-

To this mixture, add acetyl chloride (1.1 to 1.5 equivalents) dropwise from a dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or gently reflux until the reaction is complete (monitor by Thin Layer Chromatography).

-

Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude mixture of acetylphenanthrene isomers.

Isolation of this compound

The separation of this compound from the resulting isomeric mixture is the most challenging aspect of its synthesis. Early researchers relied on fractional crystallization, a tedious process that exploits the small differences in solubility of the isomers in various solvents. Modern techniques such as column chromatography on silica gel or alumina are more effective. The choice of eluent for chromatography is critical and typically involves a gradient of non-polar to moderately polar solvents, such as hexane-ethyl acetate or hexane-dichloromethane mixtures.

Characterization of this compound

The identity and purity of this compound are confirmed through various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₂O |

| Molecular Weight | 220.27 g/mol |

| Appearance | Solid |

| Melting Point | 144-145 °C |

| CAS Number | 5960-69-0 |

[3]

Spectroscopic Data

While detailed historical spectroscopic data is scarce, modern analytical techniques provide unambiguous characterization.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic strong absorption band for the carbonyl (C=O) stretch, typically in the region of 1680-1700 cm⁻¹. It will also display absorptions corresponding to aromatic C-H and C=C stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will reveal a singlet for the methyl protons (-COCH₃) and a complex pattern of signals in the aromatic region corresponding to the protons on the phenanthrene ring system. The specific chemical shifts and coupling constants of these aromatic protons are unique to the 2-substituted isomer.

-

¹³C NMR spectroscopy will show a signal for the carbonyl carbon and distinct signals for the methyl carbon and the fourteen carbons of the phenanthrene skeleton.

-

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z = 220, corresponding to the molecular weight of the compound.

Workflow and Logical Relationships

The synthesis and isolation of this compound can be visualized as a multi-step workflow. The following diagram, generated using the DOT language, illustrates this process.

Caption: Workflow for the synthesis and isolation of this compound.

Applications and Future Directions

Historically, acetylated phenanthrenes were primarily of academic interest for studying reaction mechanisms and the properties of polycyclic aromatic hydrocarbons. In modern research, this compound and its derivatives serve as intermediates in the synthesis of more complex molecules. The phenanthrene core is a structural motif found in various natural products and pharmacologically active compounds. While specific large-scale applications of this compound are not prominent, its role as a building block in medicinal chemistry and materials science continues to be explored. Future research may focus on developing more regioselective synthesis methods to avoid the challenging separation of isomers and on investigating the biological activities of novel derivatives synthesized from this versatile precursor.

References

2-Acetylphenanthrene: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Phenanthrene, a polycyclic aromatic hydrocarbon, constitutes a vital structural motif in a plethora of biologically active compounds.[1] Its unique three-ring framework offers a versatile scaffold for chemical modifications, leading to a diverse range of pharmacological activities.[1] Among its derivatives, 2-acetylphenanthrene has emerged as a crucial building block in medicinal chemistry, serving as a precursor for the synthesis of novel therapeutic agents with potential applications in oncology, inflammation, and neurology. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and its role in the development of bioactive molecules. We will explore the experimental protocols for the synthesis and biological evaluation of its derivatives, present quantitative data in a structured format, and visualize key pathways and workflows to facilitate a deeper understanding of its potential in drug discovery.

Physicochemical Properties of this compound

This compound is a solid organic compound with the following properties:

| Property | Value | Reference |

| CAS Number | 5960-69-0 | [2][3] |

| Molecular Formula | C₁₆H₁₂O | [2][3] |

| Molecular Weight | 220.27 g/mol | [2][3][4] |

| Melting Point | 144-145 °C | |

| Appearance | Solid | |

| SMILES String | CC(=O)c1ccc2c(ccc3ccccc23)c1 | |

| InChI Key | CWILMKDSVMROHT-UHFFFAOYSA-N |

Synthesis of this compound and its Derivatives

The phenanthrene core can be constructed through several classical synthetic routes, including the Haworth synthesis, which involves the Friedel-Crafts acylation of naphthalene, and the Pschorr synthesis, which proceeds via intramolecular cyclization of a diazonium salt.[1][5] Modern methods, such as palladium-catalyzed domino reactions, have also been developed for the efficient one-pot synthesis of phenanthrene derivatives.[6]

A common application of this compound as a building block is in the synthesis of chalcones. These compounds, characterized by an α,β-unsaturated ketone system, are typically prepared through a Claisen-Schmidt condensation reaction between an acetophenone derivative and an aromatic aldehyde.[7][8]

General Synthetic Workflow

The overall process for synthesizing and evaluating this compound derivatives can be visualized as follows:

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental Protocols

Synthesis of this compound-Derived Chalcones

The following is a general procedure for the synthesis of chalcones from this compound via Claisen-Schmidt condensation.[7]

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Ethanol or Methanol

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH)

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol or methanol.

-

Add an aqueous solution of NaOH or KOH to the mixture.

-

To this solution, add the desired substituted aromatic aldehyde (1 equivalent).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the resulting precipitate, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[9]

Materials:

-

Human cancer cell line (e.g., H460, A549, HCT-116)

-

RPMI-1640 medium with 10% fetal bovine serum

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells (e.g., 5,000 cells/well) in 96-well plates and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 72 hours.[9]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.[9]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance at 590 nm using a microplate reader.[9]

-

Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the control.[9]

Biological Activities of this compound Derivatives

Derivatives of phenanthrene have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][10]

Anticancer Activity

Phenanthrene-based compounds have shown significant cytotoxic activity against various cancer cell lines.[11][12][13] For example, phenanthrene-based tylophorine derivatives have been synthesized and evaluated for their activity against the H460 human large-cell lung carcinoma cell line.[9][11] Similarly, phenanthrene-thiazolidinedione hybrids have been investigated for their potential against colon cancer cells.[14]

Table 1: Anticancer Activity of Phenanthrene Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| N-(3-hydroxy-2,6,7-tri-methoxyphenanthr-9-ylmethyl)-L-prolinol (5a) | H460 (Lung) | 11.6 | [9][11] |

| N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-L-valinol (9) | H460 (Lung) | 6.1 | [9][11] |

| Adriamycin (Positive Control) | H460 (Lung) | 1.72 | [9] |

| (Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dione (17b) | HCT-116 (Colon) | 0.985 ± 0.02 | [14] |

| Biphenylphenanthrene derivative | MDA-231 (Breast) | 25.2 | [12][15] |

| Biphenylphenanthrene derivative | HepG2 (Liver) | 51.3 | [12][15] |

| Biphenylphenanthrene derivative | HT-29 (Colon) | 30.4 | [12][15] |

| 7-hydroxy-3,4,8-trimethoxyphenanthrene (12) | HeLa (Cervical) | 0.97 | [12] |

Anti-inflammatory Activity

Certain phenanthrene derivatives have been shown to possess anti-inflammatory properties.[16] Their mechanism of action often involves the inhibition of key inflammatory mediators like nitric oxide (NO) and the modulation of signaling pathways such as NF-κB and MAPKs.[16][17]

Table 2: Anti-inflammatory Activity of Phenanthrene Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| 2,5-dihydroxy-4-methoxy-phenanthrene 2-O-β-d-glucopyranoside | NO Inhibition (LPS-activated RAW264.7 cells) | 0.7 - 41.5 (range for 10 compounds) | [16] |

| 5-methoxy-2,4,7,9S-tetrahydroxy-9,10-dihydrophenanthrene | NO Inhibition (LPS-activated RAW264.7 cells) | 0.7 - 41.5 (range for 10 compounds) | [16] |

Neuroprotective Activity

Recent studies have also highlighted the neuroprotective potential of phenanthrene derivatives.[18] For instance, a novel phenanthrene derivative from Grewia tiliaefolia has demonstrated significant antioxidant and acetylcholinesterase (AChE) inhibitory activity, suggesting its potential in managing neurodegenerative diseases like Alzheimer's.[18]

Signaling Pathways and Mechanism of Action

The biological effects of phenanthrene derivatives are often mediated through their interaction with specific cellular signaling pathways.

Anti-inflammatory Signaling

Many anti-inflammatory agents exert their effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[16] Phenanthrene derivatives have been shown to suppress the LPS-induced expression of inducible nitric oxide synthase (iNOS) by inhibiting the phosphorylation of p38, JNK (MAPKs), and IκBα (an inhibitor of NF-κB).[16]

Caption: Inhibition of NF-κB and MAPK signaling pathways by phenanthrene derivatives.

Structure-Activity Relationship (SAR)

The biological activity of phenanthrene derivatives is highly dependent on the nature and position of substituents on the phenanthrene core. For instance, in a series of phenanthrene-based tylophorine derivatives, substitutions at the C-9 position with a side chain containing a terminal polar group were found to be favorable for cytotoxic activity.[9]

Caption: Simplified logical relationship for SAR of this compound derivatives.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its rigid, planar structure provides a unique scaffold that can be readily functionalized to generate a wide array of derivatives with potent biological activities. The synthetic tractability of this compound, coupled with the diverse pharmacological properties of its derivatives, makes it an attractive starting point for the development of novel therapeutic agents. Further exploration of the chemical space around the this compound core, guided by structure-activity relationship studies and mechanistic investigations, holds significant promise for the discovery of new drugs to combat a range of diseases, including cancer and inflammatory disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. youtube.com [youtube.com]

- 6. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antitumor activities of phenanthrene-based alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and in Vitro Cytotoxicity Evaluation of Phenanthrene Linked 2,4- Thiazolidinediones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-neuroinflammatory activity of 6,7-dihydroxy-2,4-dimethoxy phenanthrene isolated from Dioscorea batatas Decne partly through suppressing the p38 MAPK/NF-κB pathway in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective activity of novel phenanthrene derivative from Grewia tiliaefolia by in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Isomers of Acetylphenanthrene: A Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties, Synthesis, and Spectroscopic Characterization of Acetylphenanthrene Isomers.

This technical guide provides a comprehensive overview of the isomers of acetylphenanthrene, catering to researchers, scientists, and drug development professionals. It details their physical and spectroscopic properties, synthesis methodologies, and separation techniques.

Physicochemical Properties

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Acetylphenanthrene | 64793-94-4 | C₁₆H₁₂O | 220.27 | Data not available | Data not available |

| 2-Acetylphenanthrene | 5960-69-0 | C₁₆H₁₂O | 220.27 | 144-145[1] | 175-178 (at 1.5 Torr) |

| 3-Acetylphenanthrene | 2039-76-1 | C₁₆H₁₂O | 220.27 | 67-71 | Data not available |

| 4-Acetylphenanthrene | 73937-29-8 | C₁₆H₁₂O | 220.27 | Data not available | Data not available |

| 9-Acetylphenanthrene | 2039-77-2 | C₁₆H₁₂O | 220.27 | 73-74[2][3] | 405.9 (Predicted)[4] |

Synthesis of Acetylphenanthrene Isomers

The primary method for the synthesis of acetylphenanthrene isomers is the Friedel-Crafts acylation of phenanthrene. This reaction typically yields a mixture of isomers, with the product distribution being highly dependent on the reaction conditions. Additionally, specific isomers can be synthesized through targeted routes, such as photocyclization.

Friedel-Crafts Acylation of Phenanthrene (General Protocol)

This method produces a mixture of 1-, 2-, 3-, 4-, and 9-acetylphenanthrenes. The ratio of these isomers is influenced by the choice of solvent and other reaction parameters.

Experimental Protocol:

-

Reaction Setup: A solution of phenanthrene in an anhydrous solvent (e.g., ethylene dichloride, nitrobenzene) is prepared in a flask equipped with a stirrer and maintained under an inert atmosphere (e.g., nitrogen).

-